molecular formula C14H24N2O2S2 B2632060 N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide CAS No. 1235234-91-9

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide

Cat. No. B2632060
CAS RN: 1235234-91-9
M. Wt: 316.48
InChI Key: OADWTHZZLDIESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various intra- and intermolecular reactions . For instance, the synthesis of 1- {1- [ (thiophen-3-yl)methyl]piperidin-3-yl}ethan-1-amine hydrochloride, a related compound, involves a radical approach .


Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a thiophene ring, a piperidine ring, and a sulfonamide group .

Scientific Research Applications

Microwave-Assisted Synthesis in Neurobiology

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide is involved in microwave-assisted synthesis processes, particularly in the creation of compounds like B-355252. This compound, synthesized using a microwave-assisted nucleophilic aromatic substitution reaction, has been shown to potentiate the effects of Nerve Growth Factor (NGF) in stimulating neurite outgrowths using NS-1 cells (Williams et al., 2010).

Potential in Psychiatric Treatment

The compound also plays a role in the design of selective ligands or multifunctional agents for treating complex diseases. For instance, N-alkylation of the sulfonamide moiety in certain derivatives can yield potent and selective 5-HT7 receptor antagonists with properties beneficial for treating CNS disorders (Canale et al., 2016).

Relevance in Agonist Synthesis

The structure of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide is significant in synthesizing novel agonists for specific receptors. For instance, derivatives of this compound have shown efficacy as full agonists at the beta(3) adrenergic receptor, indicating potential applications in metabolic or cardiovascular conditions (Hu et al., 2001).

Applications in Polymorphism and Drug Development

The compound is also relevant in the study of polymorphism in drug development, such as in the case of ASP3026, where different polymorphs have been identified and analyzed for stability and crystallization processes (Takeguchi et al., 2015).

Use in PET Imaging

In the field of positron emission tomography (PET) imaging, derivatives of this compound, such as carbon-11 labeled naphthalene-sulfonamides, have been synthesized and tested for imaging human CCR8, a protein involved in immune responses (Wang et al., 2008).

Antimicrobial Applications

Moreover, derivatives of this compound have been explored for their antimicrobial properties, particularly against pathogens affecting tomato plants, showcasing potential applications in agricultural biotechnology (Vinaya et al., 2009).

properties

IUPAC Name

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S2/c1-2-9-20(17,18)15-10-13-3-6-16(7-4-13)11-14-5-8-19-12-14/h5,8,12-13,15H,2-4,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADWTHZZLDIESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)propane-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.